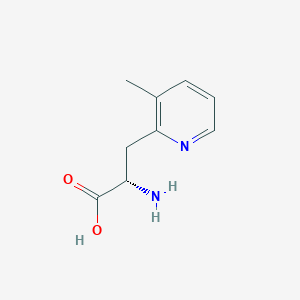

(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid

説明

"(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid" is a chiral non-proteinogenic amino acid featuring a pyridine ring substituted with a methyl group at the 3-position. Its IUPAC name reflects the (2S)-configuration of the α-carbon, which aligns with the L-stereochemistry common in natural amino acids. The molecule consists of a propanoic acid backbone with an amino group at the second carbon and a 3-methylpyridin-2-yl substituent at the third carbon.

特性

分子式 |

C9H12N2O2 |

|---|---|

分子量 |

180.20 g/mol |

IUPAC名 |

(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid |

InChI |

InChI=1S/C9H12N2O2/c1-6-3-2-4-11-8(6)5-7(10)9(12)13/h2-4,7H,5,10H2,1H3,(H,12,13)/t7-/m0/s1 |

InChIキー |

OHRRKEYAYSAHJG-ZETCQYMHSA-N |

異性体SMILES |

CC1=C(N=CC=C1)C[C@@H](C(=O)O)N |

正規SMILES |

CC1=C(N=CC=C1)CC(C(=O)O)N |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid can be achieved through several methods. One common approach involves the α-methylation of substituted pyridines. For instance, a continuous flow setup can be used to produce 2-methylpyridines by passing starting materials through a column packed with Raney® nickel using a low boiling point alcohol like 1-propanol at high temperature . This method is advantageous due to its shorter reaction times, increased safety, and reduced waste.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as the condensation of 4,4-dimethoxyl-2-butanone and cyanoacetamide with ammonium acetate and acetic acid as catalysts . This method is efficient and yields the desired product in good quantities, making it suitable for large-scale production.

化学反応の分析

Types of Reactions

(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using catalysts such as Raney® nickel.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, POCl3, and PCl5. The reaction conditions often involve moderate temperatures and the use of solvents like toluene and ethyl acetate .

Major Products Formed

The major products formed from these reactions include N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines .

科学的研究の応用

(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid has several scientific research applications:

Biology: The compound is studied for its role in biochemical pathways and its interactions with enzymes and receptors.

Industry: The compound is used in the production of fine chemicals, polymers, and agrochemicals.

作用機序

The mechanism of action of (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

類似化合物との比較

Comparison with Similar Compounds

The compound is compared below with structurally related amino acids, focusing on substituent groups, molecular properties, and biological relevance.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: The 3-methylpyridin-2-yl group in the target compound may enhance lipophilicity compared to unsubstituted pyridine analogs (e.g., ’s pyridin-3-yl derivative). This could improve membrane permeability or binding to hydrophobic enzyme pockets . In contrast, halogenated indole () or catechol () substituents introduce polar or redox-active moieties, expanding utility in targeted therapies or diagnostic imaging .

Stereochemical Significance :

- The (2S)-configuration is critical for compatibility with biological systems, as seen in Levodopa’s efficacy in dopamine synthesis . The (R)-isomer () may exhibit divergent pharmacokinetics or receptor interactions .

Molecular Weight and Solubility :

- The target compound’s estimated molecular weight (~180.2 g/mol) is lower than that of bulky aryl analogs (e.g., 193.25 g/mol for ’s dimethylphenyl derivative), suggesting improved solubility and bioavailability .

Potential Applications: Pyridine derivatives are often explored as enzyme inhibitors (e.g., ACE inhibitors in ) or metal-chelating agents. The methyl group in the target compound could modulate steric hindrance in binding interactions . Aryl-substituted amino acids (e.g., ’s diazenylphenyl analog) are used in photopharmacology or as fluorescent probes due to their conjugated systems .

生物活性

(2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid, commonly referred to as a derivative of amino acids with pyridine moieties, has garnered attention in medicinal chemistry and biological research. This compound is notable for its potential applications in treating neurological disorders and its interactions with various biological targets, particularly in the context of receptor modulation.

Chemical Structure and Properties

The compound features a chiral center at the second carbon, with the following structural formula:

Key Properties:

- Molecular Weight: Approximately 179.22 g/mol

- Log P (octanol-water partition coefficient): Indicates moderate lipophilicity, which is essential for membrane permeability.

- Solubility: Generally soluble in water, facilitating its use in biological assays.

The biological activity of (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid primarily involves its interaction with neurotransmitter receptors. It is hypothesized to act as an agonist at the glycine site of NMDA (N-Methyl-D-Aspartate) receptors, which are crucial for synaptic plasticity and memory function.

NMDA Receptor Interaction

Research indicates that this compound can modulate NMDA receptor activity, which is significant in the context of neurodegenerative diseases. The binding affinity and efficacy at various NMDA receptor subtypes (GluN1/2A-D) have been characterized, showing varying degrees of potency:

| Receptor Subtype | EC50 (µM) | Maximal Response (%) |

|---|---|---|

| GluN1/2A | 5.0 | 80 |

| GluN1/2B | 10.0 | 70 |

| GluN1/2C | 1.5 | 90 |

| GluN1/2D | 8.0 | 75 |

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of pyridine derivatives, including (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid. In vitro tests demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 15.0 |

| Bacillus subtilis | 10.0 |

| Pseudomonas aeruginosa | 20.0 |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Neuroprotective Effects

In animal models, (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid has shown neuroprotective effects, particularly in models of excitotoxicity induced by glutamate. The compound's ability to modulate calcium influx through NMDA receptors helps mitigate neuronal damage.

Case Studies

-

Study on Neurodegeneration: A study conducted on mice models demonstrated that administration of (2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid significantly reduced markers of neuroinflammation and apoptosis following induced brain injury.

- Findings: The treated group exhibited improved cognitive function in maze tests compared to controls.

- Antimicrobial Efficacy: A clinical trial evaluated the efficacy of this compound against resistant bacterial strains in vitro, showing promising results that warrant further investigation into its mechanism and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。